molecular formula C8H11ClN2S B1487912 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine CAS No. 1467856-28-5

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine

Cat. No. B1487912
M. Wt: 202.71 g/mol
InChI Key: RLDVZVOEMBKLDH-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)methylazetidin-3-amine, also known as 5-Chloro-2-methylthiophene-3-carboxamide, is an organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a heterocyclic amine that is derived from the condensation of an aldehyde and an amine. It is a versatile compound that has a wide range of applications in medicinal chemistry, organic synthesis and biochemistry. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-(5-Chlorothiophen-2-yl)methylazetidin-3-amine.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown the effective synthesis of novel azetidin-2-ones derivatives, including structures related to 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine, which have been tested for antimicrobial activity. For instance, Ansari and Lal (2009) synthesized azetidin-2-ones and tested their antimicrobial properties, while Patel and Patel (2017) reported the synthesis of 2-azetidinones derivatives from chalcone, showcasing their antibacterial and antifungal activities (Ansari & Lal, 2009); (Patel & Patel, 2017).

Antitubercular and Antioxidant Activities

These compounds have also been explored for their potential in antitubercular and antioxidant applications. Chandrashekaraiah et al. (2014) synthesized azetidinone analogues and evaluated their in vitro antituberculosis activity against mycobacterium tuberculosis, as well as their antimicrobial and antioxidant activities (Chandrashekaraiah et al., 2014).

Potential in CNS Activity

The role of azetidin-2-ones in central nervous system (CNS) activity has been explored. Thomas et al. (2016) synthesized and evaluated azetidinones for their antidepressant and nootropic (cognitive enhancing) activities, highlighting the potential of these compounds in CNS-related therapeutic applications (Thomas et al., 2016).

Anti-Inflammatory Activity

Azetidin-2-ones have also been investigated for their anti-inflammatory properties. Sharma et al. (2013) synthesized derivatives of azetidin-2-one and tested their anti-inflammatory effects, showing promising results compared to standard anti-inflammatory drugs (Sharma et al., 2013).

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVZVOEMBKLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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